4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a chemical compound characterized by its aromatic structure, featuring a pyrimidine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine typically involves the following steps:
Halogenation: Chlorination of the pyrimidine ring to introduce chlorine atoms at the 4 and 6 positions.
Fluorination: Introduction of a fluorine atom at the 3 position of the phenyl ring.
Coupling Reaction: Formation of the pyrimidine ring with the fluorinated phenyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides.
Reduction: Reduction of the chlorine atoms to form less halogenated derivatives.
Substitution: Replacement of chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrimidine-4,6-dione derivatives.
Reduction Products: Pyrimidine derivatives with fewer halogen atoms.
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Scientific Research Applications
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is compared to other similar compounds to highlight its uniqueness:
2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine: Similar structure but different core heterocycle.
2,6-Dichloro-3-fluoroacetophenone: Contains a similar fluorinated phenyl group but different core structure.
These compounds share similarities in their halogenated aromatic structures but differ in their core rings and functional groups, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
4,6-dichloro-2-(3-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKUAXKLFRWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702326 | |
Record name | 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-45-2 | |
Record name | 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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